2-Bromo-6-chloro-3-methylphenylboronic acid

Description

Chemical structure and nomenclature

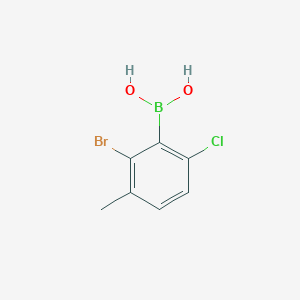

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being (2-bromo-6-chloro-3-methylphenyl)boronic acid. The compound's structural framework consists of a benzene ring bearing three distinct substituents: a bromine atom at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 3-position, with the boronic acid functional group attached directly to the aromatic ring. The canonical Simplified Molecular Input Line Entry System representation is B(C1=C(C=CC(=C1Br)C)Cl)(O)O, which accurately describes the connectivity pattern of all atoms within the molecule.

The International Chemical Identifier for this compound is InChI=1S/C7H7BBrClO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3, providing a standardized method for representing the molecular structure in databases and computational systems. The corresponding International Chemical Identifier Key, FNGFBBSYYMTENN-UHFFFAOYSA-N, serves as a unique identifier for the compound across various chemical information systems. This nomenclature system ensures precise identification of the compound despite the potential for multiple isomeric forms that could arise from different substitution patterns on the phenyl ring.

The structural arrangement places the boronic acid group in a position that allows for optimal interaction with the electron-withdrawing halogen substituents, creating a compound with distinct electronic properties compared to unsubstituted phenylboronic acid. The presence of both bromine and chlorine atoms on the same aromatic ring creates an asymmetric substitution pattern that influences both the compound's reactivity and its physical properties. The methyl group at the 3-position provides additional steric and electronic effects that further distinguish this compound from other halogenated phenylboronic acids.

Physicochemical properties and characterization

The molecular weight of this compound is precisely 249.30 g/mol, reflecting the contribution of the heavy halogen atoms bromine and chlorine to the overall molecular mass. The compound exhibits characteristic hydrogen bonding patterns typical of boronic acids, with two hydrogen bond donor sites and two hydrogen bond acceptor sites, arising from the hydroxyl groups attached to the boron center. The topological polar surface area measures 40.5 Ų, indicating moderate polarity that influences the compound's solubility characteristics and interaction with biological systems.

The compound contains only one rotatable bond, located between the phenyl ring and the boronic acid functional group, which provides limited conformational flexibility compared to aliphatic boronic acids. This structural rigidity contributes to the compound's stability and predictable reactivity patterns in synthetic applications. The presence of the halogen substituents significantly influences the electronic distribution within the molecule, with both bromine and chlorine acting as electron-withdrawing groups that affect the acidity of the boronic acid functionality.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BBrClO₂ |

| Molecular Weight | 249.30 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 40.5 Ų |

| Canonical SMILES | B(C1=C(C=CC(=C1Br)C)Cl)(O)O |

Spectroscopic characterization of this compound would be expected to show characteristic absorptions in infrared spectroscopy corresponding to the boronic acid hydroxyl groups, typically appearing as broad absorptions in the 3200-3500 cm⁻¹ region. Nuclear magnetic resonance spectroscopy would reveal distinct chemical shifts for the aromatic protons, with coupling patterns influenced by the halogen substituents and the methyl group. The boron-11 nuclear magnetic resonance would provide direct information about the electronic environment of the boron center, which is significantly influenced by the electron-withdrawing nature of the halogen substituents.

Historical context and development within organoboron chemistry

The development of this compound occurs within the broader historical context of organoboron chemistry, which began with Edward Frankland's pioneering work in 1860 when he first reported the preparation and isolation of ethylboronic acid. Frankland's initial synthetic approach involved a two-stage process using diethylzinc and triethyl borate to produce triethylborane, followed by air oxidation to form the boronic acid. This foundational work established the fundamental principles that would later guide the synthesis of more complex boronic acid derivatives, including polysubstituted aromatic systems.

The evolution of phenylboronic acid chemistry gained significant momentum with the recognition that these compounds could serve as versatile building blocks in organic synthesis. The development of specialized synthetic methodologies for preparing substituted phenylboronic acids became particularly important following the discovery of cross-coupling reactions, especially the Suzuki-Miyaura reaction first published in 1979 by Akira Suzuki. This breakthrough recognition of boronic acids as crucial coupling partners in palladium-catalyzed reactions transformed the field and created demand for increasingly sophisticated boronic acid derivatives.

The specific development of halogenated phenylboronic acids like this compound represents a more recent advancement in the field, driven by the need for compounds that could serve dual roles as both nucleophilic coupling partners through their boronic acid functionality and as electrophilic coupling partners through their halogen substituents. This dual functionality concept has opened new possibilities for sequential coupling reactions and complex molecule construction. The incorporation of multiple halogens with different reactivity profiles allows for selective functionalization strategies that were not previously accessible with simpler boronic acid derivatives.

Modern synthetic approaches to compounds like this compound typically employ transition metal-catalyzed borylation reactions or traditional electrophilic trapping methods using organometallic intermediates. The development of these synthetic methodologies has been driven by the pharmaceutical and materials science industries, where precisely substituted aromatic compounds are essential for achieving desired biological activities or materials properties. The historical progression from simple alkyl boronic acids to complex polysubstituted aromatic derivatives illustrates the maturation of organoboron chemistry as a sophisticated synthetic discipline.

Structural position within the boronic acid family

Within the broader boronic acid family, this compound occupies a unique structural position as a trisubstituted aromatic boronic acid with mixed halogen and alkyl substitution. Boronic acids are characterized by their trivalent boron center with an sp²-hybridized geometry, possessing a vacant p-orbital that makes these compounds inherently electrophilic. The general formula R-B(OH)₂ encompasses a vast array of compounds, from simple alkyl derivatives to complex aromatic systems, with phenylboronic acids representing one of the most extensively studied subclasses.

The electronic properties of this compound are significantly influenced by the electron-withdrawing effects of both halogen substituents, which decrease the electron density on the aromatic ring and consequently affect the acidity of the boronic acid functional group. Typically, aryl boronic acids are more acidic than their alkyl counterparts, with pKₐ values ranging from 4-10 depending on the nature and position of substituents. The presence of electron-withdrawing groups like bromine and chlorine would be expected to lower the pKₐ value compared to unsubstituted phenylboronic acid, making this compound a stronger Lewis acid.

The structural classification of this compound places it among the polyhalogenated aromatic boronic acids, a subgroup that has gained particular importance in medicinal chemistry and materials science applications. The specific substitution pattern, with halogens at the ortho positions relative to each other and a methyl group positioned between them, creates a unique electronic environment that distinguishes this compound from other halogenated phenylboronic acid isomers. This substitution pattern influences both the compound's reactivity in chemical transformations and its potential for intermolecular interactions through halogen bonding.

Compared to other members of the boronic acid family, such as alkyl boronic acids or simple aryl boronic acids, this compound exhibits enhanced stability against hydrolysis while maintaining the characteristic Lewis acid behavior that makes boronic acids valuable in synthetic chemistry. The compound shares structural similarities with other substituted phenylboronic acids but possesses unique properties arising from its specific substitution pattern. The presence of three different substituents on the aromatic ring creates possibilities for regioselective reactions and provides multiple sites for potential molecular recognition events.

The compound's position within the boronic acid family also reflects the evolution of synthetic chemistry toward increasingly complex and functionalized building blocks. While early organoboron chemistry focused primarily on simple alkyl and aryl derivatives, modern applications demand compounds with precisely positioned functional groups that can participate in multiple types of chemical transformations. This compound exemplifies this trend, offering both electrophilic and nucleophilic reactivity sites within a single molecule, thereby expanding the synthetic possibilities available to chemists working in pharmaceutical, materials, and academic research settings.

Properties

IUPAC Name |

(2-bromo-6-chloro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrClO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGFBBSYYMTENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially alter their function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-6-chloro-3-methylphenylboronic acid. For instance, the compound is stored at a temperature of 2-8°C to maintain its stability .

Biological Activity

2-Bromo-6-chloro-3-methylphenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of various molecular targets. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound possesses a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This characteristic is crucial for its interactions with biological molecules, particularly in the context of enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer progression, such as proteasomes and kinases. Its boronic acid moiety allows it to bind to the active sites of these enzymes, thereby modulating their activity.

- Receptor Interaction : It may also act as an antagonist for certain receptors, similar to other boronic acids that have shown efficacy against chemokine receptors like CXCR1 and CXCR2, which are implicated in inflammatory responses and cancer metastasis .

Biological Activity Data

Case Study 1: Antitumor Effects

In a study examining the antitumor effects of boronic acids, this compound was shown to significantly inhibit the growth of several cancer cell lines. The compound induced apoptosis and cell cycle arrest at the G1 phase, leading to decreased cell viability in vitro.

Case Study 2: Enzyme Targeting

Research has indicated that boronic acids can effectively target proteasomes in cancer cells. In vitro assays demonstrated that this compound inhibited proteasomal activity, leading to the accumulation of pro-apoptotic factors and subsequent cell death in tumor cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the aromatic ring and the positioning of the boronic acid group significantly influence the biological activity of boronic acids. For instance:

- Substituents like chloro or bromo enhance lipophilicity and improve binding affinity to target proteins.

- The presence of electron-withdrawing groups increases the electrophilic character of the boron atom, facilitating better interactions with nucleophilic sites on enzymes or receptors.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Suzuki-Miyaura Coupling : 2-Bromo-6-chloro-3-methylphenylboronic acid is primarily utilized in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound acts as a boron source that reacts with aryl halides to form carbon-carbon bonds, facilitating the construction of complex organic molecules.

2. Medicinal Chemistry

- Antitumor Activity : Research has demonstrated that this compound exhibits significant antitumor effects by inducing apoptosis and cell cycle arrest in cancer cell lines. It inhibits proteasomal activity, leading to the accumulation of pro-apoptotic factors and subsequent cell death.

- Enzyme Inhibition : The boronic acid moiety allows it to reversibly bind to enzymes, particularly proteasomes and kinases involved in cancer progression. This interaction modulates their activity, making it a potential candidate for developing cancer therapeutics.

3. Materials Science

- Surface Modification : In materials science, this compound can modify the surface properties of various materials, enhancing their functionality for applications such as sensors and catalysts.

4. Sensor Development

- The ability of boronic acids to form complexes with diols makes them valuable in developing chemical sensors. This compound can be employed to design sensors for detecting sugars and other diol-containing substances, with potential applications in medical diagnostics and environmental monitoring.

5. Environmental Chemistry

- This compound is also explored for its role in the degradation or transformation of organic pollutants, contributing to environmental remediation efforts.

Case Studies

| Case Study | Findings |

|---|---|

| Antitumor Effects | In vitro studies showed significant inhibition of cancer cell growth; induced apoptosis and G1 phase arrest. |

| Enzyme Targeting | Demonstrated inhibition of proteasomal activity, leading to enhanced accumulation of pro-apoptotic factors in tumor cells. |

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications on the aromatic ring and the positioning of the boronic acid group significantly influence biological activity:

- Substituents : Chloro or bromo groups enhance lipophilicity and improve binding affinity.

- Electron-Withdrawing Groups : Increase the electrophilic character of the boron atom, facilitating better interactions with nucleophilic sites on enzymes or receptors.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

2-Bromo-6-chloro-3-methylphenylboronic acid is frequently employed in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is used to form carbon-carbon bonds between the boronic acid and an aryl or vinyl halide .

Mechanism: The Suzuki-Miyaura coupling involves several steps:

-

Oxidative Addition: The palladium catalyst, typically Pd(0), undergoes oxidative addition with the aryl halide (in this case, the bromine substituent on this compound).

-

Transmetallation: The boronic acid transfers its organic group to the palladium center.

-

Reductive Elimination: The new carbon-carbon bond is formed, regenerating the Pd(0) catalyst.

The presence of the chloro group allows for further selective functionalization, while the methyl group can influence the steric and electronic properties of the compound.

Borylation Reactions

The synthesis of this compound itself involves borylation reactions, typically palladium-catalyzed, of aryl halides.

Process:

-

Palladium-catalyzed borylation is a common method.

-

This method introduces the boronic acid functional group onto the phenyl ring.

Enzyme Inhibition

Boronic acids are known to form reversible covalent complexes with proteins and enzymes, which can alter their function.

Mode of Action:

-

The boronic acid functional group can bind to the active sites of enzymes, inhibiting their activity.

-

This compound has shown potential in inhibiting enzymes involved in cancer progression, such as proteasomes and kinases.

Structure-Activity Relationship (SAR):

-

Substituents like chloro and bromo enhance lipophilicity and improve binding affinity to target proteins.

-

Electron-withdrawing groups increase the electrophilic character of the boron atom, facilitating better interactions with nucleophilic sites on enzymes or receptors.

Reactions for Dicamba Preparation

2-Bromo toluene can be used to prepare Dicamba, a herbicide .

Process:

-

2-Bromo toluene undergoes a chlorination reaction in chlorosulfonic acid or concentrated sulfuric acid in the presence of a catalyst to produce 3,6-bis(chloro)-2-bromo toluene .

-

3,6-bis(chloro)-2-bromo toluene then undergoes oxidation and methoxylation to produce Dicamba .

Metal-Catalyzed Selective Coupling Reactions

Palladium-catalyzed reactions can achieve highly selective C(sp2)–C(sp2) cross-coupling of dihalogenated hydrocarbons with arylboronic acids . The selectivity depends on the phosphine ligands used .

Example: In a competitive experiment, a mixture of bromobenzene and (chloromethyl)benzene reacted with p-tolylboronic acid in the presence of a palladium catalyst with PCy3- HBF4 as the phosphine ligand, resulting in the formation of the Csp2–Csp2 cross-coupling product .

Table 1: Selective Coupling Reactions with Arylboronic Acids

| Reaction Conditions | Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1-bromo-4-(chloromethyl)benzene + p-tolylboronic acid | Pd(OAc)2 | PCy3- HBF4 | Cs2CO3 | 80 | 99 |

| 1-bromo-4-(chloromethyl)benzene + m-tolylboronic acid | Pd(OAc)2 | PCy3- HBF4 | Cs2CO3 | 80 | 98 |

| 1-bromo-4-(chloromethyl)benzene + (3-chlorophenyl)boronic acid | Pd(OAc)2 | PCy3- HBF4 | Cs2CO3 | 80 | 73 |

Table 2: Biological Activity - Antitumor Effects

| Compound | Cancer Cell Lines | Effect |

|---|---|---|

| This compound | Several | Inhibits growth, induces apoptosis and cell cycle arrest at G1 phase |

Data from

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and physicochemical differences between 2-bromo-6-chloro-3-methylphenylboronic acid and analogous compounds:

Stability and Handling

- Storage Conditions : The pinacol ester of the target compound requires storage at 2–8°C , whereas simpler analogs like 2,3-dichlorophenylboronic acid are typically stable at room temperature .

- Safety Profile: The target compound’s pinacol ester has GHS warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Commercial Availability and Purity

- The target compound is available from suppliers like Combi-Blocks Inc. (purity: 95–97%) , while analogs such as 6-bromo-2-chloro-3-ethoxyphenylboronic acid are listed by CymitQuimica but may require special inquiry due to discontinuation .

- Fluorinated derivatives (e.g., 2-fluoro-3-methyl-5-bromophenylboronic acid) are less common and often synthesized on demand .

Preparation Methods

Halogenation of 3-Methylphenyl Precursors

The initial step generally involves selective halogenation of a methyl-substituted aromatic ring to introduce the bromo and chloro substituents at the 2- and 6-positions, respectively. This is critical for the regioselectivity of the final product.

Chlorination and Bromination : According to a Chinese patent (CN109761787A), 2-bromo-3,6-dimethyl toluene derivatives undergo chlorination using chlorosulfonic acid or concentrated sulfuric acid in the presence of catalysts such as iron or ferric bromide. The bromination is typically carried out by controlled addition of bromine at moderate temperatures (around 50 °C), with iron and ferric bromide as catalysts under nitrogen atmosphere to avoid side reactions.

-

- Bromination: Bromine added dropwise to toluene with iron (0.1 g) and ferric bromide (0.2 g) catalyst at 50 °C.

- Chlorination: Performed in a flow reactor with supported catalysts (e.g., AlCl3 on silica or ZnCl2 with SiClx), at 70 °C with residence times between 7.5 to 15 seconds.

- Oxidation: The resulting halogenated toluene derivatives are oxidized using nitric acid (35%) with vanadic anhydride as a catalyst at 120 °C for 2 hours, followed by neutralization and filtration to obtain halogenated benzoic acid intermediates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-6-chloro-3-methylphenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and boronation steps. For halogenation, bromine and chlorine are introduced via electrophilic aromatic substitution, requiring careful control of Lewis acid catalysts (e.g., FeBr₃) and temperature (60–80°C) to avoid over-substitution . Boronation is achieved via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF under reflux (12–24 hours). Solvent purity and inert atmosphere are critical to prevent boronic acid decomposition .

Q. How can purification challenges (e.g., residual catalysts or byproducts) be addressed for this compound?

- Methodological Answer : Column chromatography using silica gel with a gradient eluent (hexane/ethyl acetate, 4:1 to 1:1) effectively removes Pd catalysts and halogenated intermediates. Recrystallization from ethanol/water (3:1) at 0°C improves purity (>98%) by eliminating polar impurities. LC-MS or ¹H NMR should confirm the absence of residual solvents like THF .

Q. What storage conditions are required to maintain the stability of this compound?

- Methodological Answer : Store at 0–6°C in airtight, amber vials under nitrogen to prevent oxidation and moisture absorption. Degradation assays via TLC or HPLC should be conducted monthly to monitor boronic acid integrity. Avoid prolonged exposure to light or acidic environments, which can trigger deboronation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL-2018 refines structures with high-resolution data (d < 0.8 Å). Crystals grown via vapor diffusion (acetonitrile/water) must be cryoprotected with glycerol. The bromine and chlorine substituents enhance anomalous scattering, improving phase determination. Twinning or disorder, common in methyl-substituted aromatics, is addressed using TWIN/BASF commands in SHELX .

Q. What mechanistic insights explain its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Kinetic studies (e.g., stopped-flow NMR) reveal that steric hindrance from the 3-methyl group slows transmetallation, requiring elevated temperatures (80–100°C) for aryl-aryl bond formation. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show the boronic acid’s Lewis acidity (pKa ~8.5) facilitates base-assisted activation. Competitive protodeboronation is minimized using K₃PO₄ as a mild base .

Q. How does electronic perturbation from substituents affect its biological activity in enzyme inhibition assays?

- Methodological Answer : The electron-withdrawing bromine and chlorine groups enhance binding to hydrophobic enzyme pockets (e.g., tyrosine kinases). Surface Plasmon Resonance (SPR) assays with immobilized targets (KD ~0.5–2 µM) quantify affinity. Methyl substitution at the 3-position reduces solubility, necessitating DMSO co-solvents (<1% v/v) in IC₅₀ determinations .

Q. What computational approaches predict its regioselectivity in electrophilic substitution reactions?

- Methodological Answer : Hirshfeld charge analysis (via Gaussian 16) identifies the 4-position as the most electrophilic (charge density: −0.12 e). Molecular dynamics simulations (AMBER) with explicit solvent models (water) show that steric effects from the methyl group direct electrophiles to the para position. Experimental validation via nitration (HNO₃/H₂SO₄) confirms >85% para-product .

Q. How can spectroscopic techniques distinguish between structural isomers or degradation products?

- Methodological Answer : ¹¹B NMR (128 MHz, DMSO-d₆) distinguishes boronic acid (δ ~30 ppm) from boroxine byproducts (δ ~25 ppm). High-resolution ESI-MS (m/z 268.9412 [M+H]⁺) identifies halogen loss (e.g., m/z 187.0321 for debrominated species). IR spectroscopy (ATR mode) confirms B–O vibrations (1340–1390 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.